

Comparison of Efficacy Outcomes: Delcasertib vs. Placebo

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Compound Focus: Delcasertib

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Efficacy Measure	Placebo Group	Delcasertib 50 mg/h	Delcasertib 150 mg/h	Delcasertib 450 mg/h
Primary Endpoint				
CK-MB AUC (median, ng·h/mL) [1] [2]	5156	5043	4419	5253
Secondary Endpoints				
Peak CK-MB [2]	No data	No consistent reduction across dosing ranges vs. placebo [2]		
ECG ST-recovery AUC [1] [3]	No significant differences vs. placebo [1]			
LVEF at 3 months [1]	No significant differences vs. placebo			

Efficacy Measure	Placebo Group	Delcasertib 50 mg/h	Delcasertib 150 mg/h	Delcasertib 450 mg/h
	[1]			
Clinical Endpoints				
Death, heart failure, serious arrhythmias [1]	No significant differences in adjudicated clinical event rates vs. placebo [1]			

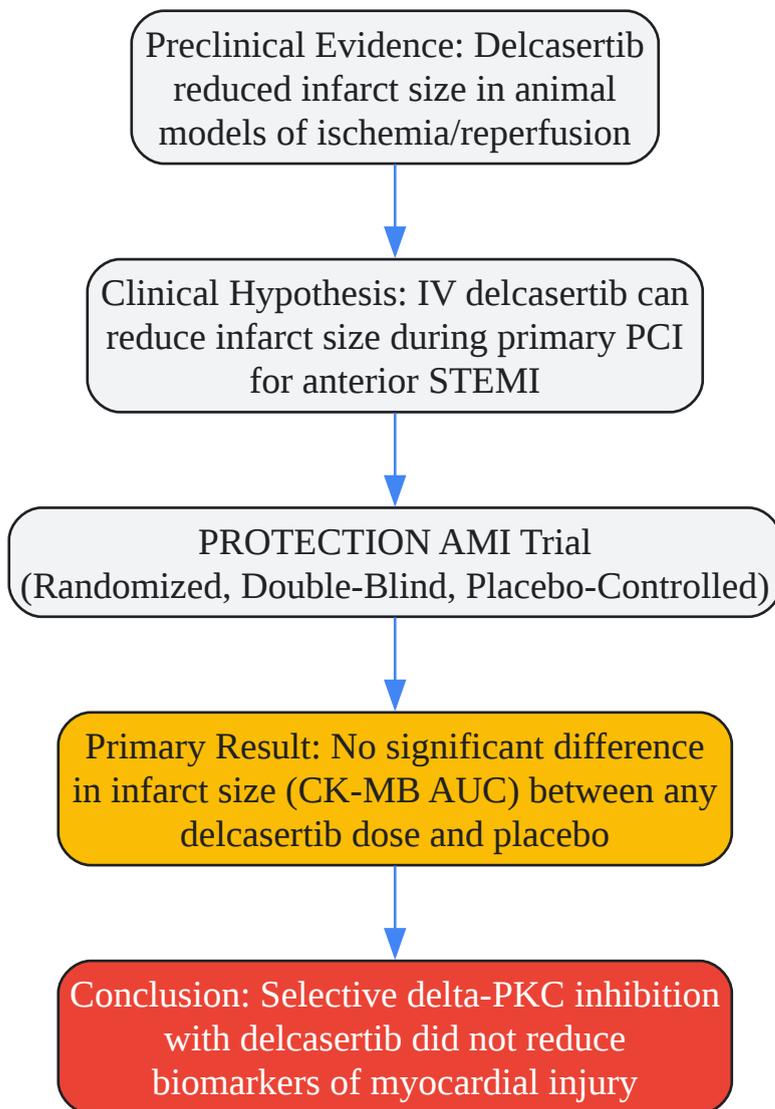
> Abbreviations: AUC, area under the curve; CK-MB, creatine kinase MB fraction; ECG, electrocardiographic; LVEF, left ventricular ejection fraction.

Experimental Protocol of the PROTECTION AMI Trial

The data in the table above comes from a specific clinical context. Here are the key methodological details of the study.

- **Trial Design:** The PROTECTION AMI trial was a **multicentre, double-blind, randomized controlled trial** (ClinicalTrials.gov Identifier: NCT00785954) [1] [3].
- **Patient Population:** The primary analysis cohort consisted of **1,010 patients** presenting within 6 hours of symptom onset and undergoing primary percutaneous coronary intervention (PCI) for acute **anterior STEMI**. An additional exploratory cohort included about 150 patients with inferior STEMI [1] [3] [2].
- **Intervention & Control:** Patients were randomized to receive either a placebo or one of three dosing regimens of **delcasertib** (50, 150, or 450 mg/h). The study drug was administered as a continuous **intravenous infusion initiated before PCI and continued for approximately 2.5 hours** [1] [4].
- **Primary Endpoint:** The primary efficacy endpoint was **infarct size, measured by the area under the curve (AUC) for creatine kinase MB fraction (CK-MB)** [1].

The logical flow of the trial's purpose and conclusion can be visualized as follows:



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Interpretation and Context

- **Mechanism of Action: Delcasertib** is a selective inhibitor of the delta-protein kinase C (delta-PKC) isozyme. The scientific rationale was based on preclinical data showing that inhibiting delta-PKC during reperfusion could prevent cellular necrosis and apoptosis, thereby reducing infarct size [4].
- **Trial Outcome and Status:** The PROTECTION AMI trial found that **delcasertib failed to meet its primary or secondary endpoints**. Following these negative results, the development partnership for **delcasertib** in this indication ended, and the drug has not been advanced further for the treatment of acute myocardial infarction [2].

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References

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